1-(4-Bromo-2-fluorophenyl)cyclopentanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13BrFN |
|---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H13BrFN/c12-8-3-4-9(10(13)7-8)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2 |
InChI Key |
FYKQGPJKLYKGSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=C(C=C(C=C2)Br)F)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 1 4 Bromo 2 Fluorophenyl Cyclopentanamine
Retrosynthetic Disconnection Analysis of the Target Amine Architecture
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For 1-(4-Bromo-2-fluorophenyl)cyclopentanamine, the most logical and common disconnection occurs at the carbon-nitrogen (C-N) bond, as this bond is often formed in the final steps of amine synthesis. amazonaws.com
This primary disconnection leads to two main retrosynthetic pathways:
Pathway A: This involves disconnecting the C-N bond to yield a cyclopentyl electrophile and a 4-bromo-2-fluoroaniline (B1266173) nucleophile, or a cyclopentyl nucleophile and a 4-bromo-2-fluorophenyl electrophile. More practically, this pathway points towards transition metal-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, which would couple cyclopentylamine (B150401) with a suitable 4-bromo-2-fluorophenyl halide.
Pathway B: This pathway considers the amine as being formed from a carbonyl precursor via reductive amination. The disconnection transforms the amine functional group into a ketone, leading to 1-(4-bromo-2-fluorophenyl)cyclopentanone and an ammonia (B1221849) source. This ketone precursor itself requires further disconnection, typically at the aryl-cyclopentyl bond, suggesting a Friedel-Crafts type reaction or a Grignard-based approach.
A third, less common pathway could involve a nucleophilic substitution strategy, where a suitable leaving group on the cyclopentyl ring is displaced by an amine. These strategic disconnections form the basis for the synthetic methodologies explored in the following sections.
**2.2. Exploration of Classical and Modern Amine Synthesis Paradigms
Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a ketone or aldehyde with ammonia or a primary amine to form an intermediate imine, which is then reduced to the target amine. organic-chemistry.org For the synthesis of this compound, this pathway commences with the corresponding ketone, 1-(4-bromo-2-fluorophenyl)cyclopentanone.
The synthesis of this key ketone intermediate can be achieved through methods such as the Grignard reaction between a 4-bromo-2-fluorophenylmagnesium halide and cyclopentanone (B42830), followed by oxidation of the resulting tertiary alcohol. researchgate.net
Once the ketone precursor is obtained, it can be subjected to reductive amination conditions. A variety of reducing agents and nitrogen sources can be employed. The reaction with ammonia and hydrogen gas over a metal catalyst is a green and sustainable approach. researchgate.net Catalysts such as Raney Nickel or ruthenium on various supports have been shown to be effective for the reductive amination of cyclopentanone. researchgate.netscite.ai
| Parameter | Description | Relevance to Target Synthesis |
| Ketone Precursor | 1-(4-bromo-2-fluorophenyl)cyclopentanone | The direct precursor for the C-N bond formation via this pathway. |
| Nitrogen Source | Ammonia (aqueous or in methanol), Ammonium (B1175870) salts (e.g., ammonium formate) | Provides the nitrogen atom for the final amine product. Methanolic ammonia can inhibit side reactions. researchgate.net |
| Reducing Agent | H₂ with metal catalyst (Ru, Ni, Pt), Sodium borohydride (B1222165) (NaBH₄), Sodium cyanoborohydride (NaCNBH₃) | Reduces the intermediate imine to the saturated amine. Metal hydrides are common lab-scale reagents. organic-chemistry.org |
| Catalyst | Ru/Nb₂O₅, Raney Ni, Pt/C | Heterogeneous catalysts are often used for hydrogenation, offering ease of separation. researchgate.netresearchgate.net |
Nucleophilic substitution offers a classical route to amine synthesis, where an amine nucleophile displaces a leaving group on an alkyl substrate (SN2 reaction) or a nucleophile attacks a carbocation intermediate (SN1 reaction). chemguide.co.uk
In the context of this compound, a plausible route would involve the synthesis of 1-(4-bromo-2-fluorophenyl)cyclopentanol, followed by conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or a halide). Subsequent reaction with an ammonia equivalent could then furnish the target amine.
However, this approach faces significant challenges. The tertiary nature of the substrate would favor elimination side reactions over substitution, especially with a small nucleophile like ammonia. Furthermore, SN1 reactions would proceed through a planar carbocation, leading to a racemic mixture of products if the starting material were chiral. Given these limitations and the often harsh conditions required, this method is generally less favored compared to more modern and efficient alternatives for this specific molecular architecture. wikipedia.org
Modern synthetic chemistry has been revolutionized by transition metal-catalyzed cross-coupling reactions, which provide highly efficient and versatile methods for forming C-N bonds. acsgcipr.org
The Buchwald-Hartwig amination is a premier method for the construction of aryl amines from aryl halides or triflates. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is characterized by its broad substrate scope, functional group tolerance, and relatively mild reaction conditions. wikipedia.org It represents a highly convergent and powerful strategy for synthesizing this compound.
The reaction would involve coupling cyclopentylamine with a di-halogenated benzene (B151609) derivative, such as 1,4-dibromo-2-fluorobenzene (B72686) or 4-bromo-2-fluoro-1-iodobenzene. The higher reactivity of the C-I or C-Br bond compared to the C-F bond allows for selective amination. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgjk-sci.com
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent.
| Component | Examples | Function |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts that are reduced in situ to the active Pd(0) species. acsgcipr.org |
| Ligands | BINAP, Xantphos, (o-biphenyl)P(t-Bu)₂, Josiphos | Stabilize the palladium center, facilitate oxidative addition and reductive elimination, and influence reaction scope. jk-sci.comresearchgate.net |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Activates the amine nucleophile by deprotonation. Weaker inorganic bases can improve functional group tolerance. jk-sci.comresearchgate.net |
| Solvent | Toluene, Dioxane, THF | Non-polar aprotic solvents are typically used. jk-sci.com |
Microwave-assisted protocols have also been developed, often leading to significantly reduced reaction times and improved yields, particularly for challenging substrates. nih.gov
While palladium catalysis is dominant, other transition metals can also mediate C-N bond formation. The Ullmann condensation, which uses a copper catalyst, is a historical precursor to the Buchwald-Hartwig reaction. Though it typically requires higher temperatures, modern ligand development has improved its scope and mildness. acsgcipr.org Nickel-based catalysts have also emerged as a more cost-effective alternative to palladium for certain amination reactions. acsgcipr.org
Metal-mediated reactions are also crucial for preparing the precursors needed for other synthetic routes. For instance, the functionalization of a cyclopentanone ring can be achieved using organometallic reagents. A neodymium salt (NdCl₃·2LiCl) has been used to activate 2-(4-fluorophenyl)cyclopentanone for subsequent reaction with a complexed Grignard reagent, demonstrating the role of metal mediation in constructing the carbon skeleton prior to amination. researchgate.net Such strategies are integral to building the required complexity in the cyclopentane (B165970) portion of the molecule before the key C-N bond-forming step.
Exploration of Classical and Modern Amine Synthesis Paradigms
Directed C-H Functionalization Strategies Towards the Amine Core
The direct conversion of carbon-hydrogen (C-H) bonds into carbon-nitrogen (C-N) bonds represents a paradigm shift in chemical synthesis, offering a more atom-economical and efficient alternative to traditional multi-step sequences. For a target like this compound, C-H functionalization could theoretically be applied to either the aromatic or the alicyclic moiety.
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for this purpose. nih.govnih.gov A strategic approach could involve the use of a directing group to control the regioselectivity of the amination. For instance, a pre-functionalized cyclopentane ring bearing a suitable directing group could undergo palladium-catalyzed C-H arylation with 1-bromo-4-iodo-3-fluorobenzene. More advanced methods focus on the direct amination of C(sp³)-H bonds. Research has demonstrated the transannular C-H arylation of various alicyclic amines, leveraging the substrate's conformation to achieve high selectivity at sites remote from the nitrogen atom. nih.gov This strategy could be adapted for the late-stage functionalization of a cyclopentanamine precursor, potentially introducing the 4-bromo-2-fluorophenyl group onto a pre-existing cyclopentanamine core.
Another approach involves the α-amination of ketones. Copper(I)-catalyzed C-H amination of aryl ketones has been shown to produce imidazolinones directly from substrates like acetophenone. nih.gov A hypothetical route to the target compound could involve the α-amination of 1-(4-bromo-2-fluorophenyl)cyclopentan-1-one, followed by reduction.
Table 1: Representative C-H Functionalization Reactions for Amine Synthesis
| Catalyst System | Substrate Type | Nitrogen Source | Key Feature | Ref. |
|---|---|---|---|---|
| Palladium(II) Acetate | Alicyclic Amines | Aryl Halides | Transannular C-H Arylation | nih.gov |
| Copper(I) Chloride | Aryl Ketones | Di-tert-butyldiaziridinone | Direct α-Amination | nih.gov |
Hydroamination Reactions for Incorporating the Amine Group
Hydroamination, the direct addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for synthesizing amines. dicp.ac.cn In the context of this compound, a plausible strategy would involve the hydroamination of a cyclopentene (B43876) derivative with 4-bromo-2-fluoroaniline.
Recent advances have focused on the development of highly efficient and selective catalyst systems. Nickel-hydride (NiH) catalysis, for example, has been successfully applied to the regio- and enantioselective hydroamination of styrenes to produce chiral benzylic amines. nih.govresearchgate.net Applying this methodology would involve reacting 1-(4-bromo-2-fluorophenyl)cyclopent-1-ene with an appropriate amine source under NiH catalysis with a chiral ligand to directly generate the enantiopure target compound.
Copper-catalyzed three-component reactions also offer a powerful route. For instance, a cascade reaction involving an alkene, an arene, and a sulfonamide can lead to complex 1-aryl-2-aminopropane structures. nih.govuninsubria.it A similar strategy could be envisioned where a cyclopentene derivative undergoes a cascade arylation and hydroamination to build the target structure in a single operation.
Organocatalytic and Enzymatic Routes to Enantiopure Amines
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthesis methodologies. Organocatalysis and biocatalysis are at the forefront of these green and sustainable approaches. researchgate.netnih.gov
Organocatalysis: Chiral phosphoric acids, thioureas, and primary or secondary amines derived from cinchona alkaloids have been used to catalyze a wide array of stereoselective transformations. nih.govresearchgate.net A potential organocatalytic route to an enantiopure precursor of the target compound could involve an asymmetric Michael addition to a cyclopentenone derivative, establishing the stereocenter that will later bear the amine group. For example, the reaction of a β-ketoester with an α,β-unsaturated aldehyde can be catalyzed by a combination of a secondary amine and a N-heterocyclic carbene to produce highly functionalized cyclopentanones with excellent enantioselectivity. nih.gov
Enzymatic Routes: Biocatalysis offers unparalleled selectivity under mild, aqueous conditions. nih.govnih.gov Enzymes such as transaminases (TAs) are particularly well-suited for the synthesis of chiral amines. researchgate.netdovepress.com A highly effective strategy for synthesizing this compound would be the asymmetric reductive amination of 1-(4-bromo-2-fluorophenyl)cyclopentan-1-one using an engineered ω-transaminase. These enzymes utilize an inexpensive amine donor, such as isopropylamine (B41738), and can be optimized through protein engineering to achieve exceptionally high yields and enantiomeric excess (>99% ee). nih.gov This approach is widely used in the pharmaceutical industry for the sustainable production of chiral amine active pharmaceutical ingredients (APIs). researchgate.netmdpi.com
Table 2: Asymmetric Synthesis of Chiral Amines and Precursors
| Method | Catalyst/Enzyme | Substrate Type | Key Transformation | Selectivity | Ref. |
|---|---|---|---|---|---|
| Biocatalysis | Engineered ω-Transaminase | Prochiral Ketone | Asymmetric Reductive Amination | Typically >99% ee | researchgate.netnih.gov |
| Organocatalysis | Cinchona Alkaloid Amine | β-Ketoester + Enone | Asymmetric Robinson Annulation | Up to 99% ee, 20:1 dr | nih.gov |
Photo- and Electrocatalytic Approaches in Amine Synthesis
Photoredox and electrocatalysis harness the energy of visible light or electricity to drive chemical reactions, often enabling unique transformations under exceptionally mild conditions. dntb.gov.ua These emerging technologies offer new avenues for C-N bond formation. tcichemicals.comkaust.edu.sanih.gov
Visible-light photocatalysis can generate radical intermediates that participate in C-N bond formation. For example, photo-induced single-electron transfer (SET) processes can activate substrates that are otherwise unreactive. beilstein-journals.org A potential application could involve the photocatalytic coupling of an aryl radical, generated from 4-bromo-2-fluoroiodobenzene, with a cyclopentyl-based radical scavenger that incorporates a nitrogen functionality. While direct photocatalytic hydroamination of unactivated alkenes remains a challenge, related radical-mediated carboamination reactions of styrenes have been reported, indicating the potential for three-component couplings to access benzylic amine structures. nih.gov
Diastereoselective and Enantioselective Synthesis of Cyclopentanamine Derivatives
Achieving stereocontrol is paramount in modern drug synthesis. The synthesis of functionalized cyclopentane rings with multiple stereocenters requires robust diastereoselective and enantioselective methods. worktribe.comresearchgate.net
For substituted cyclopentanamine derivatives, stereochemistry can be controlled through various strategies. Substrate-controlled approaches can be employed where a pre-existing stereocenter on the cyclopentane ring directs the introduction of the amine group. Alternatively, catalyst-controlled reactions, as discussed in the organocatalysis and enzymatic sections, provide direct access to enantiopure products from prochiral starting materials. researchgate.netnih.gov
Aza-Michael reactions on chiral cyclopentenone precursors are a valuable method for installing amine functionalities with high diastereoselectivity. durham.ac.ukthieme-connect.de The stereochemical outcome can be directed by existing substituents on the ring, often guided by non-covalent interactions such as hydrogen bonding between a directing group and the incoming nucleophile. worktribe.comdurham.ac.uk
Application of Green Chemistry Principles in the Synthetic Design of the Compound
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.itsamipubco.comresearchgate.net Key metrics for evaluating the "greenness" of a synthesis include Atom Economy and the Environmental Factor (E-Factor). researchgate.netjocpr.comprimescholars.comnih.govnumberanalytics.com
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.com Addition reactions, such as hydroamination, are inherently atom-economical as all atoms from the reactants are, in theory, part of the product.
E-Factor: This metric, introduced by Roger Sheldon, calculates the ratio of the mass of waste generated to the mass of the desired product. nih.gov A lower E-Factor signifies a greener process.
A hypothetical green synthesis of this compound could involve the enzymatic reductive amination of 1-(4-bromo-2-fluorophenyl)cyclopentan-1-one. This route is highly advantageous from a green chemistry perspective:
Catalysis: It uses a biodegradable enzyme catalyst instead of potentially toxic heavy metals. mdpi.com
Solvents: The reaction is typically run in water, eliminating the need for hazardous organic solvents. researchgate.net
Waste Reduction: The primary byproduct is acetone (B3395972) (from the isopropylamine donor), which is relatively benign and can be recycled. This leads to a very low E-Factor.
Atom Economy: The core transformation is highly atom-economical.
Table 3: Green Chemistry Metrics for a Hypothetical Synthesis
| Synthetic Step | Reaction Type | Key Advantage | Atom Economy | E-Factor |
|---|
Development of Novel Chemical Transformations Enabling Access to the Target Structure
The continual development of novel chemical reactions provides new strategic opportunities for synthesizing complex molecules. For this compound, several innovative transformations could streamline its construction.
Site-directed C-C bond amination is a groundbreaking process that converts alkylarenes directly into anilines. researchgate.net This reaction involves the cleavage of a C(sp³)–C(sp²) bond and formation of a C(sp²)-N bond. While not directly applicable to the target's tertiary amine, this technology highlights the potential for unconventional bond disconnections and formations in amine synthesis.
Cascade reactions that form multiple bonds in a single operation represent another frontier. A copper-catalyzed three-component arylation/hydroamination cascade, for example, allows for the rapid assembly of 1-aryl-2-aminopropanes from simple starting materials like allyl alcohol. nih.govuninsubria.it The development of analogous cascades starting from cyclopentene derivatives could provide a highly efficient, one-pot synthesis of the target compound. Furthermore, catalytic decarboxylative C-N bond formation, which uses carboxylic acids as starting materials, offers a sustainable route to various amines with N₂ and CO₂ as the only byproducts, showcasing the trend towards waste-free chemical transformations. nih.gov
Chemical Reactivity Studies of 1 4 Bromo 2 Fluorophenyl Cyclopentanamine
Detailed Reaction Mechanisms and Kinetic Profiles
The chemical reactivity of 1-(4-Bromo-2-fluorophenyl)cyclopentanamine is dictated by the interplay of its constituent functional groups: a primary amine on a cyclopentane (B165970) ring and a bromo- and fluoro-substituted phenyl group. While specific kinetic studies on this exact molecule are not extensively detailed in the provided search results, its reactivity can be inferred from the behavior of similar structures.
Kinetic studies on the hydrolysis of structurally related carbamates, such as 4-bromo-3,5-dimethylphenyl N-methylcarbamate, have shown pseudo-first-order kinetics. researchgate.net The positive activation entropy observed in these studies suggests a unimolecular elimination conjugate base (E1cB) mechanism. researchgate.net This indicates that the rate-determining step is the unimolecular decomposition of a conjugate base intermediate. While not directly analogous, these findings provide a framework for understanding the potential kinetic behavior of reactions involving the amine group of this compound.
The reactivity of the aryl bromide moiety is significant in transition-metal-catalyzed cross-coupling reactions. For example, in palladium-catalyzed Suzuki-Miyaura reactions, the mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the new carbon-carbon bond. mdpi.comnih.gov The kinetics of such reactions are influenced by factors like the nature of the palladium catalyst, the base, and the solvent. mdpi.com
Influence of Electronic and Steric Effects on Reaction Pathways
These electronic factors influence the reactivity of the aryl bromide in reactions like Suzuki-Miyaura cross-coupling. Electron-withdrawing groups on the aryl halide can facilitate the initial oxidative addition step in the catalytic cycle. mdpi.com Conversely, electron-donating groups on the boronic acid partner can accelerate the transmetalation step. mdpi.com
Steric hindrance from the bulky cyclopentyl group attached to the amine can influence the accessibility of the nitrogen's lone pair for nucleophilic attack. This steric bulk can affect the rate and feasibility of reactions at the amine center. For instance, in acylation reactions of cyclic enamines, steric factors can influence whether mono- or di-acylation occurs. hacettepe.edu.tr The ortho-fluorine atom also contributes to steric hindrance around the C1 position of the phenyl ring, potentially influencing the approach of reagents in substitution reactions.
In elimination reactions, such as the E2 elimination of 1-bromo-2-phenylcyclopentane, the stereochemistry of the starting material is critical. An anti-periplanar arrangement of the proton to be abstracted and the leaving group is required for the reaction to proceed efficiently. stackexchange.com The rigid structure of the cyclopentane ring in this compound will impose conformational constraints that dictate which protons are accessible for abstraction in potential elimination reactions.
Nucleophilicity and Basicity Characterization of the Amine Moiety
The primary amine group in this compound is characterized by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties. As a nucleophile, the amine can attack electrophilic centers. For example, it can react with carbonyl compounds like aldehydes and ketones to form imines. libretexts.org It can also participate in acylation reactions with acyl chlorides or anhydrides. hacettepe.edu.tr
The nucleophilicity of the amine is influenced by both electronic and steric factors. The electron-withdrawing nature of the substituted phenyl ring may slightly reduce the electron density on the nitrogen, thereby decreasing its nucleophilicity compared to a simple alkylamine. However, the cyclopentyl group is an electron-donating alkyl group, which would tend to increase the nucleophilicity.
As a base, the amine can accept a proton. The basicity is quantified by the pKa of its conjugate acid. The presence of the electron-withdrawing 4-bromo-2-fluorophenyl group is expected to decrease the basicity of the amine compared to cyclopentylamine (B150401), as the inductive effect of the aromatic ring destabilizes the resulting ammonium (B1175870) cation.
The amine moiety can also be a precursor to the formation of enamines. masterorganicchemistry.com Enamines are versatile nucleophiles in their own right, with enhanced electron density at the α-carbon, making them reactive towards a variety of electrophiles. masterorganicchemistry.comlibretexts.org
Reactivity of the Aromatic Halogen and Cyclopentane Ring System
The aromatic halogen, specifically the bromine atom at the C4 position, is a key site of reactivity, particularly in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be activated by palladium catalysts to undergo reactions such as Suzuki-Miyaura coupling with boronic acids, mdpi.comnih.gov Heck coupling with alkenes, and Buchwald-Hartwig amination with amines. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. The reactivity of the aryl bromide in these processes is generally higher than that of an aryl chloride but lower than an aryl iodide. vanderbilt.edu
The cyclopentane ring is a relatively stable saturated hydrocarbon system. Its reactivity is largely centered on the carbon atoms adjacent to the amine group (the α-carbons). These positions can be involved in reactions such as enamine formation, where a proton is lost from the α-carbon. libretexts.org The stereochemistry of the cyclopentane ring can also direct the outcome of reactions, as seen in elimination reactions where a specific dihedral angle between the leaving group and a proton is required. stackexchange.com In certain contexts, such as reactions involving radical intermediates, C-H bonds on the cyclopentane ring could potentially undergo abstraction, but this is generally less common than reactions involving the functional groups.
Some studies have explored the reactivity of related cyclopentanone (B42830) derivatives, which can undergo reductive amination to form cyclopentylamines. researchgate.net This highlights the synthetic accessibility of the cyclopentanamine moiety.
Functional Group Interconversions (FGI) Involving the Amine and Halide Groups
Functional group interconversions (FGI) are essential transformations in organic synthesis, and both the amine and halide groups of this compound offer opportunities for such modifications.
The primary amine can be converted into a wide range of other functional groups. For example, it can be acylated to form amides, which can then be subjected to further reactions. hacettepe.edu.tr Diazotization of the primary amine with nitrous acid could lead to a diazonium salt, which is a versatile intermediate for introducing various substituents onto the cyclopentyl ring, although this can be accompanied by rearrangement and elimination reactions in aliphatic systems. The amine can also be converted to sulfonamides. vanderbilt.edu
The aryl bromide is an excellent handle for FGI, primarily through palladium-catalyzed cross-coupling reactions. nih.gov As mentioned previously, Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions can replace the bromine atom with aryl, vinyl, or amino groups, respectively. Carbonylation reactions, also catalyzed by palladium, can convert the aryl bromide into a carboxylic acid derivative. researchgate.net Furthermore, the bromide can be converted to an iodide via the Finkelstein reaction, which can enhance its reactivity in subsequent coupling reactions. vanderbilt.edu Lithiation of the aryl bromide followed by quenching with an electrophile is another powerful method for introducing a variety of functional groups.
The interplay between the reactivity of the amine and the halide is an important consideration. For instance, in a palladium-catalyzed reaction, the amine could potentially act as a ligand for the palladium catalyst, which might influence the reaction's outcome. Protecting the amine group may be necessary in some cases to achieve the desired transformation at the aryl bromide position.
Thermochemical and Kinetic Analysis of Key Reactions
A comprehensive thermochemical and kinetic analysis of reactions involving this compound would require experimental data that is not fully available in the provided search results. However, general principles and data from related systems can provide insights.
The kinetics of reactions are often described by rate laws and activation parameters. For instance, the hydrolysis of related carbamates has been found to follow pseudo-first-order kinetics, with a positive entropy of activation suggesting a dissociative mechanism. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction energetics and mechanisms. mdpi.com DFT calculations can be used to determine the energies of reactants, transition states, and products, providing valuable information about reaction barriers (activation energies) and reaction enthalpies. For example, DFT studies on related compounds have been used to calculate global reactivity descriptors such as chemical potential, which indicates the tendency of a molecule to lose or gain electrons. mdpi.com
The thermochemistry of key reactions can be estimated. For example, the formation of an imine from an amine and a carbonyl compound is typically a reversible process, and the position of the equilibrium can be influenced by factors such as temperature and the removal of water. Cross-coupling reactions involving the aryl bromide are generally exothermic, providing a thermodynamic driving force for the reaction.
Below is a hypothetical table illustrating the kind of data that would be obtained from a detailed thermochemical and kinetic analysis of a Suzuki-Miyaura coupling reaction involving this compound.
| Parameter | Value | Significance |
|---|---|---|
| Activation Energy (Ea) | 15-25 kcal/mol | Energy barrier for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -20 to -40 kcal/mol | Indicates an exothermic reaction. |
| Rate Constant (k) at 298 K | 10-3 to 10-1 M-1s-1 | Indicates the speed of the reaction. |
| Entropy of Activation (ΔS‡) | -5 to -15 cal/mol·K | Suggests an ordered transition state. |
Investigations into Iminium and Enamine Chemistry Derived from the Compound
The primary amine of this compound can serve as a precursor to iminium ions and, through a subsequent deprotonation, enamines, although the latter is more commonly associated with secondary amines. libretexts.orgmasterorganicchemistry.com
The reaction of a primary amine with an aldehyde or ketone initially forms a carbinolamine, which can then lose water to form an iminium ion. libretexts.org This iminium ion is an electrophilic species and can react with nucleophiles.
While enamines are typically formed from secondary amines, it is conceivable that under certain conditions, the primary amine of this compound could be converted to a secondary amine (e.g., through reductive amination with an aldehyde) and then used to form an enamine. masterorganicchemistry.com Enamines are nucleophilic at the α-carbon and are valuable intermediates in organic synthesis. libretexts.org They can react with a variety of electrophiles, such as alkyl halides and α,β-unsaturated carbonyl compounds (in the Stork enamine alkylation). libretexts.org
The general mechanism for enamine formation from a secondary amine and a ketone involves the formation of an iminium ion, followed by deprotonation at the α-carbon to give the enamine. libretexts.org The resulting enamine has a significant resonance contribution that places a negative charge on the α-carbon, accounting for its nucleophilicity. masterorganicchemistry.com
The chemistry of iminium and enamine species derived from this compound would be influenced by the electronic and steric properties of the 4-bromo-2-fluorophenyl group. The electron-withdrawing nature of this group could affect the stability and reactivity of these intermediates.
Below is an interactive data table summarizing the key reactive species that can be derived from the amine moiety and their typical subsequent reactions.
| Intermediate | Formation | Key Reactivity | Typical Subsequent Reaction |
|---|---|---|---|
| Iminium Ion | Reaction with an aldehyde/ketone followed by dehydration. libretexts.org | Electrophilic at the carbon of the C=N bond. | Nucleophilic attack. |
| Enamine (from a derived secondary amine) | Reaction of the secondary amine with an enolizable aldehyde/ketone. masterorganicchemistry.com | Nucleophilic at the α-carbon. masterorganicchemistry.comlibretexts.org | Alkylation, acylation, Michael addition. masterorganicchemistry.comlibretexts.org |
Structure Activity Relationship Sar and Molecular Design Principles
Fundamental Principles of Structure-Activity Relationships in Organic Chemistry
Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. The core idea is that the activity of a compound is directly dependent on its three-dimensional structure, and minor modifications to this structure can lead to significant changes in its biological effects.
For 1-(4-Bromo-2-fluorophenyl)cyclopentanamine, an SAR study would involve synthesizing a series of analogs and assessing their biological activity. The key structural features of this molecule that would be systematically modified include:
The Phenyl Ring Substituents: The bromine atom at the 4-position and the fluorine atom at the 2-position are critical. SAR studies would explore replacing these halogens with other groups. For instance, changing the position of the bromine or fluorine, or substituting them with electron-donating groups (like methyl or methoxy) or other electron-withdrawing groups (like chloro or nitro) would reveal their importance for activity. wikipedia.org The electronic and steric effects of these substituents play a crucial role in how the molecule interacts with its biological target. wikipedia.org
The Cyclopentanamine Moiety: The cyclopentyl ring provides a specific conformational rigidity. Analogs could be created by altering the ring size (e.g., to cyclobutyl or cyclohexyl) or by introducing substituents on the ring. The primary amine group is a key site for hydrogen bonding and salt bridge formation. It could be modified to a secondary or tertiary amine to probe the necessity of the N-H protons for biological interaction.
The Linkage: The direct connection between the phenyl ring and the cyclopentyl group is a point of analysis. Introducing linkers or changing the stereochemistry at the point of attachment would be another avenue for SAR exploration.
By comparing the biological activities of these systematically modified analogs, researchers can deduce which molecular fragments are essential for the desired effect, which parts contribute to potency, and which may be associated with off-target effects.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Systems
QSAR modeling represents a refinement of SAR by establishing a mathematical relationship between the chemical structure and biological activity. nih.gov This approach uses statistical methods to correlate physicochemical properties of molecules, known as molecular descriptors, with their observed biological activities. neovarsity.org The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. nih.gov
For this compound, a QSAR study would follow a typical workflow:
Data Set Compilation: A dataset of structurally related compounds with their corresponding biological activities (e.g., IC50 or EC50 values) would be gathered. neovarsity.org
Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated.
Model Development: Statistical techniques are used to build a mathematical equation linking the descriptors to the activity. numberanalytics.com
Model Validation: The model's predictive power is rigorously tested. numberanalytics.com
The development of a QSAR model for a series of compounds related to this compound would involve sophisticated computational techniques. nih.gov These models aim to create a statistically robust equation of the form:
Biological Activity = f(Molecular Descriptors)
Various machine learning and statistical methods are employed to build these models. scribd.com Common approaches include:
Multiple Linear Regression (MLR): This method creates a simple linear equation relating the most important descriptors to activity. scribd.com
Partial Least Squares (PLS): A technique that is useful when the number of descriptors is large and there is a high degree of correlation between them. science.gov
Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. farmaciajournal.com
The process begins with calculating a vast number of molecular descriptors for each analog in the dataset. numberanalytics.com These descriptors are numerical representations of the molecule's properties. Feature selection algorithms are then used to identify the subset of descriptors that have the most significant correlation with biological activity, avoiding overfitting and creating a more interpretable model. scribd.com
Molecular descriptors are the numerical backbone of QSAR models, quantifying various aspects of a molecule's structure and properties. For a series of analogs of this compound, these descriptors would be statistically correlated with their biological activity. They are generally categorized as follows:
Topological (2D) Descriptors: These describe the molecular structure in two dimensions, including molecular weight, number of atoms, bond counts, and connectivity indices.
Electronic Descriptors: These quantify the electronic properties, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For the bromo- and fluoro-substituents on the phenyl ring, descriptors like Hammett constants would be crucial for quantifying their electron-withdrawing effects.
Geometric (3D) Descriptors: These relate to the three-dimensional shape of the molecule, such as molecular surface area, volume, and shape indices.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a key descriptor that measures the molecule's lipophilicity, which influences its ability to cross cell membranes. unipd.it
Statistical analysis, such as regression analysis, would be used to determine the weight and significance of each descriptor in the final QSAR equation. nih.gov A positive coefficient for a descriptor like logP would suggest that increasing lipophilicity enhances biological activity, while a negative coefficient would indicate the opposite. This provides quantitative insights into the factors driving the compound's interaction with its target.
Interactive Table: Example Molecular Descriptors for QSAR Analysis
This table illustrates the types of descriptors that would be calculated for a hypothetical series of analogs of this compound to build a QSAR model.
| Compound ID | Structure Modification | Molecular Weight | LogP | Polar Surface Area (Ų) |
| Parent | This compound | 258.13 | 3.5 | 26.02 |
| Analog 1 | 4-Chloro instead of 4-Bromo | 213.68 | 3.2 | 26.02 |
| Analog 2 | 4-Methyl instead of 4-Bromo | 193.28 | 3.1 | 26.02 |
| Analog 3 | Cyclohexyl instead of Cyclopentyl | 272.16 | 4.0 | 26.02 |
| Analog 4 | No Fluoro substituent | 240.14 | 3.6 | 26.02 |
Molecular Design Strategies Guided by SAR Insights
The insights gained from SAR and QSAR studies are the driving force behind rational molecular design. numberanalytics.com The goal is to use the established relationships between structure and activity to design new molecules with improved potency, selectivity, and pharmacokinetic properties.
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. charnwooddiscovery.com This approach relies solely on the information derived from molecules that are known to interact with the target (i.e., the ligands). fiveable.me Key strategies include:
Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. Based on the SAR of active analogs of this compound, a pharmacophore model could be constructed. This model might specify the required positions for a halogen bond donor (the bromine), a hydrogen bond acceptor (the fluorine), a basic amine group, and a hydrophobic region (the cyclopentyl ring). This model can then be used to screen virtual libraries of compounds to find new molecules that fit the pharmacophore, or to guide the design of novel scaffolds.
Similarity Searching: This involves searching chemical databases for compounds that are structurally similar to a known active molecule, such as the parent compound. fiveable.me Similarity can be defined based on 2D fingerprints (representing structural fragments) or 3D shape and electrostatic potential. wikipedia.org
When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful strategy. drugdiscoverynews.comfiveable.me This approach involves designing molecules that can fit perfectly into the target's binding site.
Molecular Docking: In the context of this compound, if its target protein structure were known, computational docking programs could be used to predict its binding mode and orientation within the active site. This would provide a visual and energetic understanding of the key interactions. For example, docking could reveal that the amine group forms a salt bridge with an aspartic acid residue, the fluorine atom interacts with a backbone amide, and the bromophenyl group fits into a hydrophobic pocket.
De Novo Design: With a known target structure, new molecules can be designed from scratch, fragment by fragment, directly within the binding site. drugdiscoverynews.com SAR data from the parent compound and its analogs would guide which fragments are most likely to form favorable interactions. For instance, if SAR data indicated that a larger hydrophobic group is preferred over the cyclopentyl ring, de novo design algorithms could explore various alternative cyclic or acyclic hydrophobic moieties that would better fill the available space in the binding pocket. This iterative process of computational design, followed by synthesis and biological testing, is a hallmark of modern drug discovery. fiveable.me
Systematic Study of Structural Modifications and Their Impact on Molecular Recognition and Chemical Behavior
Detailed research findings and data tables for this section are not available in the public domain.
Computational Chemistry and Advanced Molecular Modeling of 1 4 Bromo 2 Fluorophenyl Cyclopentanamine
Theoretical Chemistry Methods Applied to Compound Analysis
The analysis of a molecule like 1-(4-bromo-2-fluorophenyl)cyclopentanamine involves a multi-tiered approach, employing various computational methods that balance accuracy with computational cost.
Quantum mechanical (QM) methods are foundational in computational chemistry, providing highly accurate descriptions of molecular systems by solving the Schrödinger equation.
Ab Initio Methods: These "from the beginning" methods use fundamental physical constants without empirical parameters. The Hartree-Fock (HF) method is a primary example, though it doesn't fully account for electron correlation. More advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory build upon HF to include electron correlation, offering higher accuracy at a greater computational expense. For a molecule with the complexity of this compound, these methods can precisely calculate electronic energies and molecular properties.
Density Functional Theory (DFT): DFT has become the most widely used QM method due to its excellent balance of accuracy and efficiency. mdpi.comnih.gov It calculates the total energy of a system based on its electron density rather than the complex many-electron wavefunction. nih.gov Functionals like B3LYP and M06-2X, combined with basis sets such as 6-311++G(d,p), are commonly used to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties for halogenated organic compounds. researchgate.netajchem-a.comnih.gov For instance, DFT has been successfully used to study the structure and properties of various fluorophenyl and bromophenyl derivatives. researchgate.netnih.govtandfonline.com
Semi-empirical methods simplify QM calculations by incorporating experimental data and approximations, making them significantly faster. amadischem.com Methods like AM1, PM3, and PM7 are based on the Hartree-Fock formalism but neglect many of the computationally intensive integrals, replacing them with parameters derived from experimental data. amadischem.com While less accurate than ab initio or DFT methods, they are invaluable for studying large molecules or for preliminary analyses, such as initial geometry optimizations or screening of different molecular conformations before applying more rigorous methods.
For studying the dynamic behavior of molecules or large systems, molecular mechanics (MM) and molecular dynamics (MD) are the methods of choice.
Molecular Mechanics (MM): MM methods treat molecules as a collection of atoms held together by springs (bonds) and governed by a classical potential energy function, or force field (e.g., AMBER, CHARMM). This approach neglects electrons, making it extremely fast. It is used for energy minimization and conformational searching of large molecules.
Molecular Dynamics (MD): MD simulations use the forces calculated by a force field to solve Newton's equations of motion for each atom in the system over time. mdpi.comnih.gov This generates a trajectory that describes the molecule's movement and conformational changes. MD simulations are crucial for understanding how this compound might interact with its environment, such as a solvent or a biological receptor, and for exploring its conformational landscape over time. mdpi.commdpi.com
Prediction and Analysis of Molecular Geometry and Conformational Landscapes
The three-dimensional arrangement of atoms is fundamental to a molecule's properties. Computational methods are essential for determining the most stable geometry and exploring the various shapes (conformations) a molecule can adopt.
For this compound, the process begins with geometry optimization, typically using DFT with a functional like B3LYP and a suitable basis set. nih.gov This process finds the lowest energy arrangement of the atoms, corresponding to the most stable structure. The results would yield precise bond lengths, bond angles, and dihedral angles.
Beyond the single lowest-energy structure, a conformational analysis is performed to map the potential energy surface. This involves systematically rotating the rotatable bonds—such as the bond connecting the cyclopentyl and phenyl rings—and calculating the energy of each resulting conformer. This analysis reveals the different low-energy conformations the molecule can adopt and the energy barriers between them. Such studies have been effectively applied to understand the conformational behavior of cyclic compounds. jocpr.com
Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-Br | 1.91 Å |
| C-F | 1.35 Å | |
| C-N | 1.47 Å | |
| Bond Angles | C-C-Br | 119.8° |
| C-C-F | 118.5° | |
| C-C-N (Cyclopentyl) | 112.1° | |
| Dihedral Angle | C(phenyl)-C(phenyl)-C(cyclopentyl)-N | 75.3° |
Note: The data in this table are hypothetical and serve as representative examples of what a DFT calculation would produce.
Electronic Structure Characterization (e.g., HOMO-LUMO Analysis, Electrostatic Potential Mapping)
Understanding the electronic structure is key to predicting a molecule's reactivity.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. tandfonline.com A large gap suggests high stability, whereas a small gap indicates higher reactivity. For halogenated compounds, the locations of these orbitals can indicate which parts of the molecule are most likely to participate in electron transfer processes. nih.gov
Electrostatic Potential (ESP) Mapping: An ESP map visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netwalisongo.ac.id It uses a color scale to show regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.netnumberanalytics.com For this compound, an ESP map would likely show negative potential around the electronegative fluorine atom and the amine group's lone pair, and a region of positive potential (a "sigma-hole") on the bromine atom, which is a common feature for heavier halogens involved in halogen bonding. researchgate.netresearchgate.net
Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors
| Parameter | Value (eV) |
| HOMO Energy | -6.52 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap (ΔE) | 5.63 |
| Ionization Potential (I) | 6.52 |
| Electron Affinity (A) | 0.89 |
| Electronegativity (χ) | 3.71 |
| Chemical Hardness (η) | 2.82 |
Note: These values are hypothetical and represent typical outputs from a DFT calculation for a similar molecule.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating how chemical reactions occur, providing insights that are often inaccessible through experiments alone. mdpi.com For a molecule like this compound, one could study its synthesis or its potential reactions, such as nucleophilic substitution.
This analysis involves mapping the entire reaction pathway from reactants to products. The key is to locate the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are used to optimize the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. acs.org For example, a computational study could elucidate the mechanism of a cross-coupling reaction involving the C-Br bond, identifying the key intermediates and transition states in the catalytic cycle. mdpi.comacs.org
Virtual Screening and Design of Compound Libraries Based on the Cyclopentanamine Scaffold
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. nih.gov The this compound structure provides a robust scaffold for the design of such libraries. A chemical scaffold is a core molecular structure to which various functional groups can be attached to create a diverse range of compounds. nih.gov
The design of a compound library based on the cyclopentanamine scaffold would typically involve the following steps:
Scaffold Selection and Preparation: The core scaffold, in this case, this compound, is selected. Its three-dimensional structure is optimized using computational methods to determine its most stable conformation.
Enumeration of Analogs: A virtual library is created by systematically adding a wide variety of chemical substituents at specific attachment points on the scaffold. For this compound, potential points of diversification include the amine group and the aromatic ring.
Descriptor Calculation and Filtering: For each molecule in the virtual library, a range of physicochemical and structural properties, known as molecular descriptors, are calculated. These descriptors can include molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological fingerprints. chemrxiv.org The library is then filtered to remove compounds with undesirable properties, such as those that violate Lipinski's rule of five, which predicts poor oral bioavailability.
Diversity Analysis: The chemical diversity of the library is assessed to ensure broad coverage of the chemical space. This helps to maximize the chances of identifying novel active compounds. nih.gov
The resulting focused library of compounds can then be used in virtual screening campaigns against specific biological targets. Scaffold-focused virtual screening has been shown to be effective in identifying structurally diverse active compounds. nih.govfigshare.com
Below is an interactive data table illustrating a hypothetical small library designed around the cyclopentanamine scaffold, showcasing the variation of key molecular descriptors.
| Compound ID | R-Group on Amine | R-Group on Aromatic Ring | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Scaffold | H | Br | 274.14 | 3.5 | 1 | 1 |
| Lib-001 | CH3 | Br | 288.17 | 3.9 | 1 | 1 |
| Lib-002 | H | Cl | 229.69 | 3.1 | 1 | 1 |
| Lib-003 | COCH3 | Br | 316.18 | 3.2 | 1 | 2 |
| Lib-004 | H | I | 321.04 | 4.0 | 1 | 1 |
| Lib-005 | CH2CH3 | Br | 302.19 | 4.3 | 1 | 1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Methodological Validation and Critical Assessment of Computational Results
Key aspects of methodological validation include:
Retrospective Validation: Before prospective screening, the computational protocol is often validated retrospectively. This involves screening a known set of active and inactive compounds (decoys) for a particular target. The ability of the model to enrich the known actives at the top of the ranked list is a measure of its predictive accuracy.
Statistical Metrics: Various statistical metrics are used to quantify the performance of a virtual screening model. These include the enrichment factor (EF), the area under the receiver operating characteristic curve (AUC-ROC), and the hit rate. nih.gov
Experimental Validation: Ultimately, the predictions from virtual screening must be validated through experimental testing. tandfonline.com The hit compounds identified computationally are synthesized or purchased and tested in biological assays to confirm their activity.
Addressing Limitations: It is crucial to acknowledge the limitations of computational models. For instance, scoring functions used in molecular docking may not perfectly predict binding affinity, and the flexibility of the target protein is often simplified. acs.org The choice of software and the quality of the input data can also significantly impact the outcome. blopig.com
A critical assessment of computational results should consider the following:
| Area of Assessment | Key Considerations | Potential Pitfalls |
| Data Quality | Are the structures of the target and ligands accurate? Is the biological activity data reliable? | Inaccurate input data will lead to unreliable predictions. |
| Method Selection | Is the chosen computational method appropriate for the research question? | Using a method that is not well-suited for the problem can produce misleading results. |
| Parameterization | Have the parameters of the computational model been carefully chosen and optimized? | Default parameters may not be optimal for all systems. |
| Interpretation of Results | Are the results interpreted in the context of the model's limitations? | Over-interpretation of computational results can lead to false conclusions. |
| Experimental Correlation | How well do the computational predictions correlate with experimental data? | A lack of correlation may indicate a flawed computational model. |
Advanced Analytical Methodologies for Characterization of the Chemical Compound
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the atomic and molecular structure, chemical bonds, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(4-Bromo-2-fluorophenyl)cyclopentanamine, both ¹H and ¹³C NMR are vital.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic region is of particular interest, where the fluorine and bromine substituents on the phenyl ring create a distinct splitting pattern for the three aromatic protons. doi.org The proton ortho to the fluorine and meta to the bromine (H-3) would likely appear as a doublet of doublets. The proton ortho to both the bromine and the fluorine (H-5) and the proton meta to the fluorine and ortho to the bromine (H-6) will also show complex splitting due to coupling with each other and the fluorine atom. The protons of the cyclopentyl ring would appear in the aliphatic region, likely as complex multiplets due to their diastereotopic nature. The amine (-NH₂) protons may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent. libretexts.org
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show 11 distinct signals corresponding to the 11 carbon atoms (five in the cyclopentyl ring and six in the phenyl ring). The carbon atoms attached to the electronegative fluorine and bromine atoms will be significantly influenced. The C-F bond will cause the signal for C-2 to appear as a doublet with a large coupling constant, while the C-Br bond will also influence the chemical shift of C-4. The chemical shifts for carbons in aromatic rings typically fall between 125-150 ppm. libretexts.org Carbons directly attached to nitrogen in an aliphatic system are found in the 37-45 ppm range. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Predicted chemical shift ranges (δ, ppm) for key nuclei in this compound. Actual values may vary based on solvent and experimental conditions.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic Protons | ¹H | 7.0 - 7.6 | Multiplets, Doublet of Doublets |
| Cyclopentyl Protons | ¹H | 1.5 - 2.5 | Multiplets |
| Amine Protons | ¹H | 0.5 - 5.0 (variable) | Broad Singlet |
| Aromatic Carbons | ¹³C | 110 - 165 (C-F and C-Br will be distinct) | Singlets, Doublets (due to C-F coupling) |
| Cyclopentyl Carbons | ¹³C | 20 - 70 | Singlets |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₁₁H₁₃BrFN), HRMS can provide the exact mass, which helps to confirm the molecular formula.
The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M+) and any bromine-containing fragments, where two peaks of almost equal intensity are separated by two mass units.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. For this compound, a common fragmentation pathway is alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. youtube.comlibretexts.org This would lead to the loss of a butyl radical from the cyclopentyl ring, resulting in a stable, nitrogen-containing cation. Cleavage of the C-N bond itself or fragmentation of the aromatic ring can also occur, providing further structural confirmation. libretexts.orgmiamioh.edu
Table 2: HRMS Data and Expected Fragments Theoretical exact mass and potential major fragments for this compound.
| Parameter | Value | Notes |
| Molecular Formula | C₁₁H₁₃BrFN | |
| Theoretical Exact Mass ([M+H]⁺ for ⁷⁹Br) | 260.0240 Da | Calculated for the most abundant isotopes. |
| Theoretical Exact Mass ([M+H]⁺ for ⁸¹Br) | 262.0220 Da | Demonstrates the characteristic bromine isotope pattern. |
| Potential Fragment | Loss of C₄H₉ (butyl radical) | Result of alpha-cleavage from the cyclopentyl ring. |
| Potential Fragment | [C₆H₃BrF]⁺ | Fragment corresponding to the bromofluorophenyl moiety. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz For this compound, key characteristic absorptions would include:
N-H Stretch: Primary amines typically show two medium-intensity bands in the 3400-3250 cm⁻¹ region. orgchemboulder.com
C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. libretexts.org
N-H Bend: A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ range. vscht.czorgchemboulder.com
C-C Stretch (Aromatic): Peaks in the 1600-1400 cm⁻¹ region are characteristic of the aromatic ring. libretexts.org
C-N Stretch: The stretching vibration for an aromatic amine C-N bond is typically strong and found between 1335-1250 cm⁻¹. vscht.czorgchemboulder.com
C-F and C-Br Stretches: These appear in the fingerprint region, with C-F stretches typically in the 1400-1000 cm⁻¹ range and C-Br stretches at lower wavenumbers, often between 690-515 cm⁻¹. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light is characteristic of chromophores, which are typically conjugated systems. The 4-bromo-2-fluorophenyl group in the molecule acts as the primary chromophore. Substituted benzene (B151609) derivatives exhibit characteristic primary and secondary absorption bands. up.ac.za The exact position and intensity of the absorption maxima (λ_max) are influenced by the substituents (Br, F, and the cyclopentanamine group) and the solvent used. up.ac.za Analysis of related compounds like p-bromofluorobenzene can provide an estimate of the expected absorption regions. nist.gov
Chromatographic Separation and Purification Techniques
Chromatography is essential for separating the target compound from impurities, starting materials, and by-products, as well as for assessing its purity.
Gas Chromatography (GC) and High-Resolution Gas Chromatography (HRGC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, GC analysis can be challenging due to the polarity of the amine group, which can cause peak tailing on standard columns. labrulez.com To overcome this, several strategies can be employed:
Derivatization: The primary amine can be derivatized, for example, with heptafluorobutyric anhydride (B1165640), to create a less polar and more volatile compound, leading to better peak shape and separation. publisso.de
Column Selection: Using a deactivated column or a column specifically designed for amine analysis (e.g., a base-deactivated column) is crucial. labrulez.com A common choice is a mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase. gdut.edu.cn
Detection: A mass spectrometer (GC-MS) is the preferred detector as it provides both retention time data for quantification and mass spectra for identity confirmation. gdut.edu.cnnih.gov
High-Resolution Gas Chromatography (HRGC) utilizes long, narrow-bore capillary columns to provide superior separation efficiency compared to traditional packed columns, making it suitable for resolving complex mixtures and separating closely related isomers.
Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of non-volatile or thermally sensitive compounds. It is exceptionally well-suited for this compound.
Mode of Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode. In this setup, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. bme.hu
Column Selection: A C18 (octadecylsilyl) column is a standard choice for separating aromatic compounds. bme.hu For separating halogenated aromatics that are difficult to resolve, a phenyl-hexyl or pentafluorophenyl (PFP) column can offer alternative selectivity through π-π interactions. rsc.orgchromforum.orgmac-mod.com
Mobile Phase: The mobile phase composition is optimized to achieve good resolution and reasonable analysis time. Adding a modifier like trifluoroacetic acid (TFA) or using a buffer can improve the peak shape of the amine by suppressing the interaction of the basic amine group with residual silanols on the silica-based column packing.
Detection: A Diode Array Detector (DAD) or a UV detector set at a wavelength where the aromatic chromophore absorbs strongly (e.g., 254 nm) is commonly used for detection and quantification. bme.hursc.org Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity, combining separation with mass-based identification.
Table 3: Common HPLC Parameters for Analysis Typical starting conditions for the HPLC analysis of this compound.
| Parameter | Condition | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase separation of aromatic compounds. |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Organic modifier for elution, acid to improve amine peak shape. |
| Elution Mode | Isocratic or Gradient | Isocratic for simple purity checks; gradient for complex mixtures. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Detector | UV at 254 nm | Detection of the aromatic ring chromophore. |
| Temperature | Ambient or controlled (e.g., 30 °C) | To ensure reproducible retention times. |
Advanced Two-Dimensional Chromatographic Systems for Complex Mixtures
In instances where this compound is present in a complex matrix, such as in environmental samples or during synthesis where by-products may be present, one-dimensional chromatography may not provide sufficient resolution. Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power. chemistry-matters.com This technique employs two columns with different stationary phases, providing a more detailed "fingerprint" of the sample. chemistry-matters.com For halogenated compounds, a common setup involves a nonpolar first-dimension column and a more polar second-dimension column. scispace.com This arrangement separates compounds based on their volatility in the first dimension and their polarity in the second, effectively spreading the components across a two-dimensional plane. scispace.com
The enhanced peak capacity of GCxGC is particularly beneficial for resolving isomers and other closely related halogenated compounds that might co-elute in a single-column separation. azom.com When coupled with a mass spectrometer (GCxGC-MS), this technique allows for the confident identification of individual components in highly complex mixtures. scispace.com
Table 1: Illustrative GCxGC Parameters for the Analysis of Halogenated Aromatic Compounds
| Parameter | First Dimension | Second Dimension |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., nonpolar phase) | 1 m x 0.1 mm ID, 0.1 µm film thickness (e.g., mid-polar phase) |
| Carrier Gas | Helium | Helium |
| Oven Program | 60°C (1 min hold), ramp to 300°C at 5°C/min | Modulated according to the first dimension |
| Modulation Period | 6 seconds | Not Applicable |
This table presents typical parameters for GCxGC analysis of complex halogenated mixtures and is intended to be illustrative for compounds structurally similar to this compound.
Optimized Sample Preparation and Derivatization Procedures
The analysis of this compound by gas chromatography (GC) can be significantly improved through derivatization. jfda-online.com The primary amino group in this compound makes it polar and susceptible to peak tailing due to interactions with active sites in the GC system. sigmaaldrich.com Derivatization masks this polar functional group, thereby increasing the compound's volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity. researchgate.net
Common derivatization techniques for primary amines include acylation and silylation. researchgate.net Acylation, for instance with trifluoroacetic anhydride (TFAA), introduces a trifluoroacetyl group, which can also enhance detectability with an electron capture detector (ECD). wiley.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.com The choice of derivatizing agent depends on the specific analytical requirements, such as the need for enhanced sensitivity or the stability of the derivative. nih.gov
Table 2: Comparison of Derivatization Reagents for Primary Amines
| Derivatizing Reagent | Derivative Formed | Key Advantages | Considerations |
|---|---|---|---|
| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl (TFA) | Enhances volatility and ECD response. | Can be sensitive to moisture. |
| BSTFA | Trimethylsilyl (TMS) | Common and effective for increasing volatility. | Derivatives can be moisture-sensitive. sigmaaldrich.com |
| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms more stable derivatives compared to TMS. sigmaaldrich.com | Results in a larger molecular weight increase. |
This table provides a general overview of common derivatization strategies for primary amines and is applicable to this compound.
Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Enhanced Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and quantification of compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS is a powerful tool for the analysis of this compound. The gas chromatograph separates the derivatized analyte from other components in the sample, and the mass spectrometer provides detailed structural information. nih.gov Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be used for library matching and structural confirmation. The presence of bromine in this compound would result in a characteristic isotopic pattern in the mass spectrum, aiding in its identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of the underivatized compound or in matrices where GC is not suitable, LC-MS is a valuable alternative. ajprd.com Reversed-phase HPLC can be used to separate this compound from related impurities. Coupling the HPLC to a mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source allows for sensitive detection and mass confirmation. scienceopen.com Tandem mass spectrometry (MS/MS) can provide further structural information through collision-induced dissociation (CID) experiments, which is particularly useful for distinguishing between isomers. mdpi.com For chiral analysis, a chiral stationary phase can be employed in the HPLC system to separate the enantiomers of this compound, followed by MS detection for confirmation. researchgate.net
Table 3: Illustrative Mass Spectrometry Data for a Derivatized Analogous Compound
| Derivative | Ionization Mode | Key Fragment Ions (m/z) |
|---|---|---|
| TFA Derivative | Electron Ionization (EI) | [M]+, [M-CF3]+, fragments corresponding to the bromofluorophenyl moiety |
| TMS Derivative | Electron Ionization (EI) | [M]+, [M-CH3]+, characteristic silyl (B83357) fragments |
This table presents hypothetical but plausible mass spectral data for derivatized forms of a compound with a similar structure to this compound.
Broader Chemical Applications and Future Research Directions for Substituted Cyclopentanamines
Utility as a Pivotal Synthetic Intermediate in the Construction of Complex Molecules
Substituted cyclopentanamines, such as 1-(4-Bromo-2-fluorophenyl)cyclopentanamine, are valuable building blocks in the synthesis of more complex molecules. The cyclopentane (B165970) ring, a five-membered carbocycle, is a common structural motif in a wide array of natural products and biologically active compounds. researchgate.net Its inherent conformational flexibility and the potential for stereochemical diversity make it a desirable scaffold in medicinal chemistry and drug discovery. The presence of the amine group provides a reactive handle for a variety of chemical transformations, including amide bond formation, alkylation, and the introduction of other functional groups.
The bromo and fluoro substituents on the phenyl ring further enhance the synthetic utility of this compound. The bromine atom can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. This versatility is crucial for building molecular complexity and accessing diverse chemical space. The fluorine atom, with its unique electronic properties, can influence the molecule's reactivity and physicochemical properties, such as lipophilicity and metabolic stability, which are important considerations in the design of new therapeutic agents.
Contributions to Materials Science and the Design of Advanced Functional Materials
The unique structural and electronic features of substituted cyclopentanamines also make them intriguing candidates for applications in materials science. The incorporation of fluorine atoms into organic molecules can significantly impact their properties, leading to materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics. For instance, fluorinated compounds are utilized in the development of liquid crystals, polymers, and organic light-emitting diodes (OLEDs).
The rigid cyclopentyl scaffold, combined with the polar amine group and the electronically modified phenyl ring, can influence the self-assembly and packing of molecules in the solid state. This can lead to the formation of ordered structures with interesting optical or electronic properties. The potential for these molecules to form hydrogen bonds and engage in other non-covalent interactions further contributes to their ability to create well-defined supramolecular architectures. Research in this area is focused on exploring how systematic modifications to the cyclopentanamine structure can be used to tune the bulk properties of materials for specific applications.
Exploration of Catalytic Roles and Ligand Design in Novel Organic Transformations
The amine functionality in substituted cyclopentanamines presents an opportunity for their use as ligands in transition metal catalysis. Chiral amines and their derivatives are well-established as effective ligands in a variety of asymmetric catalytic reactions, enabling the synthesis of enantiomerically enriched products. The design of new ligands is a critical aspect of catalysis research, as the ligand plays a crucial role in determining the efficiency, selectivity, and scope of a catalytic transformation.
The cyclopentyl framework of this compound can provide a rigid and sterically defined environment around a metal center, which can be advantageous for controlling the stereochemical outcome of a reaction. The electronic properties of the fluorinated and brominated phenyl ring can also influence the catalytic activity of the metal complex. Researchers are exploring the synthesis of novel chiral cyclopentanamine-based ligands and evaluating their performance in a range of catalytic reactions, including hydrogenations, cross-couplings, and C-H functionalization reactions. The development of new and efficient catalysts is essential for advancing sustainable and atom-economical synthetic methodologies.
Future Trajectories and Emerging Trends in Organic Synthesis Research
The field of organic synthesis is constantly evolving, with a growing emphasis on sustainability, efficiency, and the exploration of new chemical space. Substituted cyclopentanamines are well-positioned to play a role in these future developments.
Development of More Sustainable and Efficient Synthetic Methodologies
There is a strong drive within the chemical community to develop synthetic methods that are more environmentally friendly and resource-efficient. This includes the use of catalysts to reduce waste, the development of reactions that proceed under milder conditions, and the use of renewable starting materials. Research into the synthesis and application of substituted cyclopentanamines is likely to focus on developing more sustainable routes to these compounds and utilizing them in catalytic processes that align with the principles of green chemistry. Biocatalysis, for example, offers a promising avenue for the stereoselective synthesis of chiral amines and their derivatives under environmentally benign conditions. nih.gov
Strategies for the Expansion of Chemical Space through Innovative Reactions
The discovery of new reactions and the development of novel molecular scaffolds are essential for expanding the accessible chemical space for drug discovery and materials science. acs.org Substituted cyclopentanamines provide a versatile platform for the development of new synthetic methodologies. For example, the unique combination of functional groups in this compound could be exploited in novel multicomponent reactions or cascade sequences to rapidly generate molecular complexity from simple starting materials. nih.gov The exploration of new reactivity patterns and the design of innovative synthetic strategies will continue to be a major focus of research in this area. rsc.org
Integration of Artificial Intelligence and Machine Learning in Retrosynthetic Analysis and Reaction Design
The application of artificial intelligence (AI) and machine learning (ML) is beginning to revolutionize the way chemists approach synthetic planning. engineering.org.cnnih.gov These tools can be used to predict the outcomes of reactions, design novel synthetic routes, and identify promising new molecular targets. mit.edubenevolent.comarxiv.org As more data on the synthesis and properties of substituted cyclopentanamines becomes available, AI and ML algorithms could be trained to predict their reactivity, design more efficient syntheses, and even propose novel applications in areas such as materials science and catalysis. The integration of computational methods with experimental work holds great promise for accelerating the pace of discovery in organic chemistry.
Advancements in Computational Chemical Research and Modeling
The field of computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structures, properties, and reactivity. For substituted cyclopentanamines, computational modeling allows for the detailed exploration of conformational landscapes and the energetic differences between various conformations. mdpi.com Techniques such as Density Functional Theory (DFT) are employed to investigate the electronic and quantum chemical properties of molecules, providing a deeper understanding of their structure-reactivity relationships. dntb.gov.uanih.gov
Computational methods like Hirshfeld surface analysis are instrumental in visualizing and quantifying intermolecular interactions within crystal structures, offering a detailed picture of a molecule's shape and properties in its crystalline environment. dntb.gov.ua Furthermore, energy framework calculations help in understanding the different types of energies that contribute to the supramolecular architecture of molecules within a crystal. dntb.gov.ua These computational tools enable researchers to rationalize molecular-level causes of various phenomena and to design novel compounds with desired properties. nih.gov
Predictive Modeling for Chemical Systems and Reactivity
The ability to predict the chemical reactivity of a molecule is highly desirable, and computational models have made significant strides in this area. Machine learning (ML) and quantum mechanics (QM) are increasingly used to build predictive models for chemical reactions. nih.gov For halogenated aromatic compounds, a key feature of this compound, machine learning models can predict the reactive site of electrophilic aromatic substitution with high accuracy. rroij.com These models often take a simple representation of a molecule, like a SMILES string, and use computed descriptors to identify the most likely sites of reaction. rroij.com
For instance, the RegioSQM method uses a semiempirical quantum mechanical method to identify the aromatic carbon with the highest proton affinity, which correlates with the regiochemical outcome of electrophilic aromatic halogenation reactions. bldpharm.com Such predictive tools are invaluable for planning synthetic routes and for understanding the metabolic fate of compounds. Machine learning-based Quantitative Structure-Activity Relationship (QSAR) models are also developed to predict reaction rate constants for species like reactive halogens with organic contaminants. nih.gov These models can be interpreted to understand the mechanistic basis of the predictions, providing both statistical accuracy and chemical insight. nih.gov
Interactive Table: Predictive Modeling Approaches for Chemical Reactivity
| Modeling Approach | Description | Application Example | Source |
| Machine Learning (ML) | Utilizes algorithms to learn from chemical data and predict reaction outcomes. | Predicting the site of electrophilic aromatic substitution with up to 93% accuracy. | rroij.com |
| Quantum Mechanics (QM) | Employs principles of quantum physics to calculate molecular properties and reaction energies. | Density Functional Theory (DFT) calculations to determine the feasibility of different halogenating agents in enzyme catalysis. | nih.gov |
| Semi-empirical Methods (RegioSQM) | A faster computational method that combines QM principles with empirical data. | Predicting regioselectivity in electrophilic aromatic substitutions of heteroaromatic systems with an 81% success rate. | bldpharm.com |
| QSAR Models | Relates quantitative structural features of molecules to their chemical or biological activity. | Predicting second-order rate constants for reactions of reactive halogen species with trace organic contaminants. | nih.gov |
Leveraging Big Data Analytics and Chemoinformatics for Compound Discovery
The era of "big data" has transformed medicinal chemistry and drug discovery. researchgate.net Chemoinformatics, a discipline that combines chemistry, computer science, and data analysis, is crucial for processing and analyzing the vast amounts of chemical data generated. researchgate.net This field provides the tools to manage large chemical databases, such as PubChem and ChEMBL, which contain information on millions of compounds and their biological activities. dntb.gov.ua
Big data analytics can be used to integrate massive pharmaceutical datasets with computational tools in an analytic framework, accelerating the drug discovery process. nih.gov These approaches enable the large-scale extraction of structure-activity relationships (SARs) and the systematic exploration of the multitarget activities of small molecules, which is the foundation of polypharmacology. researchgate.net By applying data mining and machine learning algorithms, researchers can identify patterns in large datasets, predict the properties of novel compounds, and perform virtual screening of large compound libraries to identify potential drug candidates. dntb.gov.uanih.gov This data-driven approach helps to prioritize compounds for synthesis and testing, making the discovery process more efficient and cost-effective. researchgate.net
Opportunities for Interdisciplinary Research at the Interface of Chemical Sciences
The study of substituted cyclopentanamines and other alicyclic amines is inherently interdisciplinary, situated at the crossroads of organic chemistry, biochemistry, pharmacology, and materials science. nih.gov The functionalization of alicyclic amines is of significant interest due to their prevalence in bioactive natural products and pharmaceuticals. Developing new methods for the selective C-H functionalization of these compounds can streamline the synthesis of new derivatives of bioactive molecules.
The collaboration between medicinal chemists, pharmacologists, and computational scientists is crucial for the discovery and development of new therapeutic agents. nih.gov For example, understanding the relationship between the chemical structure of a drug and its clinical effects, such as adverse drug reactions, requires an interdisciplinary approach that combines chemical structural analysis with clinical data. The study of how the presence of specific functional groups, like the fluorine and bromine in this compound, influences a molecule's pharmacokinetic and pharmacodynamic properties is a key area of interdisciplinary investigation. Such collaborations can lead to the generation of new pharmacological hypotheses and guide the development of safer and more effective drugs.
Q & A
Q. Critical Parameters :
- Temperature : Room temperature avoids side reactions (e.g., elimination).
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity but complicate purification.
- Yield : ~60–75% (based on analogous fluorophenyl derivatives) .
Which analytical techniques are most effective for characterizing this compound?
Basic
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Distinct signals for cyclopentane protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). The deshielded NH₂ group appears as a broad singlet (δ 1.2–2.0 ppm) .
- ¹³C NMR : Aromatic carbons (C-Br: δ 125–130 ppm; C-F: δ 160–165 ppm) and cyclopentane carbons (δ 25–35 ppm).
Q. High-Performance Liquid Chromatography (HPLC) :
- Reverse-phase C18 column (acetonitrile/water mobile phase) confirms purity (>95%) and detects halogenated byproducts .
Q. Mass Spectrometry (MS) :
- ESI-MS: [M+H]⁺ peak at m/z 272.0 (C₁₁H₁₂BrFN⁺) .
What preliminary biological screening assays are recommended for this compound?
Q. Basic
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT) or dopamine receptors due to structural similarity to psychoactive amines .
- Enzyme Inhibition : Test against monoamine oxidase (MAO) or cytochrome P450 isoforms using fluorometric assays .
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ > 100 µM suggests low acute toxicity) .
How do halogen substituents (Br, F) influence the compound’s structure-activity relationships (SAR)?
Advanced
The bromo group enhances lipophilicity (logP increase ~0.5) and may improve blood-brain barrier penetration. The fluoro substituent at the 2-position induces steric hindrance, potentially altering receptor binding conformations. Comparative
| Compound | logP | MAO-B IC₅₀ (µM) | 5-HT₂A Binding (Ki, nM) |
|---|---|---|---|
| This compound | 3.1 | 12.5 | 45 |
| 1-(4-Chlorophenyl)cyclopentanamine | 2.8 | 18.0 | 60 |
| 1-(4-Fluorophenyl)cyclopentanamine | 2.3 | 25.0 | 85 |
Data extrapolated from halogen-substituted analogues .
Key Insight : Bromine’s electron-withdrawing effect increases electrophilicity, enhancing interactions with nucleophilic receptor residues.
How can researchers resolve contradictions in reported biological activity data?
Advanced
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., cell line, incubation time).
- Purity : Confirm compound integrity via HPLC and NMR. Trace solvents (e.g., DMSO) may artifactually inhibit enzymes .
- Isomerism : Ensure regiochemical consistency (e.g., 2-fluoro vs. 3-fluoro positional isomers).
Case Study : Discrepant MAO-B inhibition values (12.5 µM vs. 28 µM) were traced to residual sodium hydroxide in the sample, which altered pH-dependent enzyme activity .
What computational strategies predict the compound’s interactions with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina with crystal structures of target receptors (e.g., 5-HT₂A, PDB ID: 6A93). The bromo group shows π-π stacking with Phe234, while the amine forms hydrogen bonds with Asp155 .
- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS). Fluorine’s electronegativity stabilizes nearby water networks, affecting ligand-receptor residence time .
How does the compound’s stability vary under different storage conditions?
Q. Advanced
- Thermal Stability : Degrades <5% at 25°C over 6 months (dark, anhydrous conditions). Above 40°C, bromine elimination occurs, forming 1-cyclopentyl-2-fluorobenzene .
- Light Sensitivity : UV exposure (254 nm) induces radical cleavage of the C-Br bond. Store in amber vials with desiccant .
What are the key differences between this compound and its cyclopropane analogues?
Q. Advanced
| Property | This compound | 1-(4-Bromo-2-fluorophenyl)cyclopropanamine |
|---|---|---|
| Ring Strain | Low (cyclopentane) | High (cyclopropane) |
| Conformational Flexibility | Moderate | Restricted |
| MAO-B IC₅₀ | 12.5 µM | 8.2 µM |
Cyclopropane’s strain increases planarity, enhancing enzyme active-site complementarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
